

A Comparative Analysis of 3,5-Dimethyl-4-propylheptane and Its Isomeric Alternatives

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Compound of Interest

Compound Name: **3,5-Dimethyl-4-propylheptane**

Cat. No.: **B14551284**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties of **3,5-Dimethyl-4-propylheptane** and its related isomeric alkanes. The information presented is intended to assist researchers in selecting appropriate compounds for their specific applications, with a focus on objective data and established experimental methodologies.

I. Comparative Physical and Chemical Properties

The following table summarizes the key physical properties of **3,5-Dimethyl-4-propylheptane** alongside several of its isomers and other related alkanes. These properties are crucial for predicting the behavior of these compounds in various experimental and industrial settings.

Property	3,5-Dimethyl-4-propylheptane	n-Dodecan	n-Nonane	2,2,4,4-Tetramethylpentane	4-Propyloctane	4-Propylheptane
Molecular Formula	C ₁₂ H ₂₆ [1]	C ₁₂ H ₂₆ [2]	C ₉ H ₂₀ [3]	C ₉ H ₂₀	C ₁₁ H ₂₄	C ₁₀ H ₂₂
Molecular Weight (g/mol)	170.33 [1]	170.33 [2]	128.26 [3]	128.26	156.31	142.28
Boiling Point (°C)	196 [1]	216.3	151 [3]	119-124	187	162
Melting Point (°C)	-50.8 (estimate) [1]	-9.6	-53 [3]	-67	N/A	N/A
Density (g/mL at 20°C)	0.7720 [1]	0.749	0.718 [3]	0.719	0.7447	0.740
Refractive Index (n _D at 20°C)	1.4310 [1]	1.422	N/A	1.407	N/A	1.414
CAS Number	62185-36-8 [4]	112-40-3 [2]	111-84-2 [3]	1070-87-7	17302-13-5	3178-29-8

II. Spectroscopic Data Analysis

While specific experimental spectra for **3,5-Dimethyl-4-propylheptane** are not readily available in public databases, its expected spectroscopic characteristics can be inferred from the known behavior of similar branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **3,5-Dimethyl-4-propylheptane** is expected to be complex due to the presence of multiple, chemically similar protons. The spectrum would likely show overlapping multiplets in the aliphatic region (approximately 0.8-1.5 ppm). The methyl protons would appear as doublets and triplets, while the methylene and methine protons would exhibit more complex splitting patterns.
- ^{13}C NMR: The carbon NMR spectrum would provide a clearer picture of the carbon skeleton. Due to symmetry, some carbon signals may be equivalent. The chemical shifts would fall within the typical range for alkanes (approximately 10-60 ppm).

Mass Spectrometry (MS)

The mass spectrum of **3,5-Dimethyl-4-propylheptane**, like other branched alkanes, is expected to be characterized by significant fragmentation.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Molecular Ion (M^+): The molecular ion peak at m/z 170 is expected to be of very low abundance or absent altogether, a common feature for highly branched alkanes.[\[8\]](#)
- Fragmentation Pattern: Fragmentation will be favored at the branching points to form more stable secondary and tertiary carbocations.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) Key fragmentation pathways would likely involve the loss of propyl and ethyl groups, leading to prominent peaks at specific m/z values. The base peak would correspond to the most stable carbocation formed.

III. Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties presented in this guide.

A. Boiling Point Determination (Capillary Method)

This method is suitable for small sample volumes and provides an accurate boiling point measurement.

- Sample Preparation: A small amount of the liquid sample is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the fusion tube containing the sample.

- Apparatus Setup: The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) to ensure uniform heating.
- Measurement: The apparatus is heated, and a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool.
- Boiling Point Reading: The boiling point is the temperature at which the liquid just begins to enter the capillary tube upon cooling.

B. Density Measurement (Pycnometer Method)

A pycnometer is a flask with a specific, accurately known volume, used for precise density measurements.

- Pycnometer Preparation: The pycnometer is thoroughly cleaned and dried, and its empty mass is accurately measured.
- Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped off.
- Mass Measurement: The mass of the filled pycnometer is accurately measured.
- Calculation: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer - mass of empty pycnometer) by the known volume of the pycnometer.

C. Refractive Index Measurement (Abbe Refractometer)

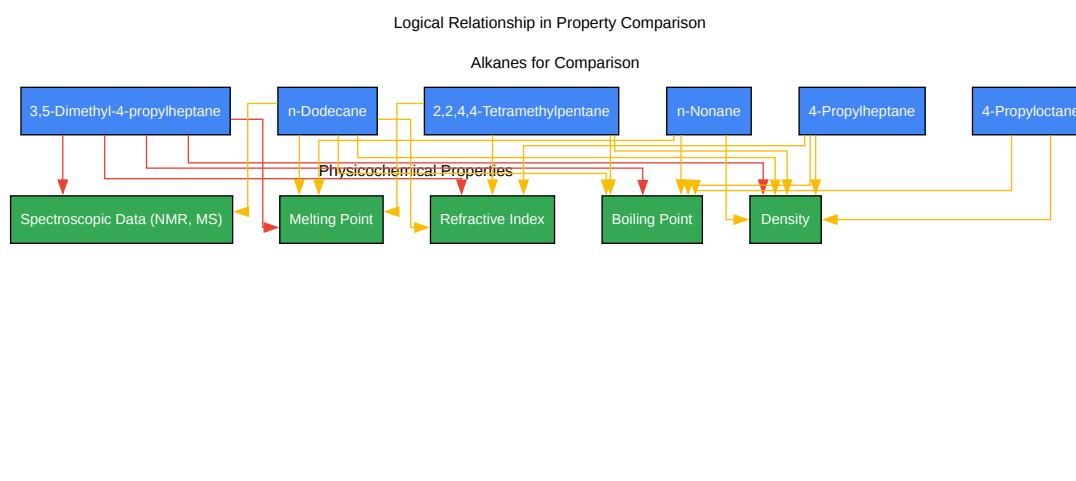
An Abbe refractometer is an instrument used to measure the refractive index of liquids.

- Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).
- Sample Application: A few drops of the liquid sample are placed on the prism surface.
- Measurement: The prism is closed, and the light source is adjusted. The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

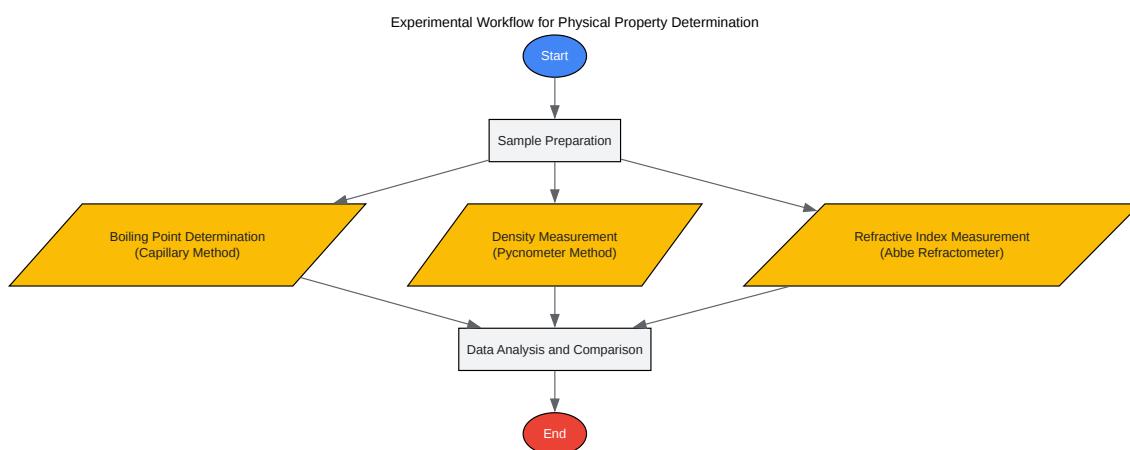
- Reading: The refractive index is read directly from the instrument's scale. Temperature control is crucial for accurate measurements.

IV. Visualized Relationships and Workflows

The following diagrams illustrate the logical relationships in property comparison and a general workflow for the experimental determination of physical properties.



Caption: Comparison of physicochemical properties across selected alkanes.



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